molecular formula C14H13Br2N B1278419 N,N-Bis(4-bromobenzyl)amine CAS No. 24898-17-7

N,N-Bis(4-bromobenzyl)amine

Cat. No.: B1278419
CAS No.: 24898-17-7
M. Wt: 355.07 g/mol
InChI Key: DNHBOKSBUKGKMI-UHFFFAOYSA-N
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Description

Research Significance and Context within Organic Synthesis and Materials Science

The primary significance of N,N-Bis(4-bromobenzyl)amine lies in its role as a monomer in the synthesis of advanced polymers. The presence of two reactive bromine atoms on the benzyl (B1604629) groups allows for its participation in various cross-coupling reactions, a cornerstone of modern organic synthesis. This bifunctionality enables the formation of extended, three-dimensional polymer networks with tailored properties.

In the realm of materials science, this compound is particularly instrumental in the creation of Conjugated Microporous Polymers (CMPs). These materials are characterized by their high porosity, large surface area, and robust chemical and thermal stability. Research has demonstrated that this compound can be polymerized with other monomers, such as 1,3,5-triethynylbenzene (B1295396), through palladium-catalyzed Sonogashira-Hagihara cross-coupling reactions. researchgate.netresearchgate.net The resulting CMPs exhibit interesting morphological and functional properties that are highly dependent on the reaction conditions. researchgate.netresearchgate.net

Scope of Academic Inquiry for this compound

Academic inquiry into this compound is primarily focused on its application in the synthesis of functional polymers and the characterization of these materials. A significant area of research involves investigating the influence of reaction parameters on the structure and properties of the resulting CMPs.

For instance, studies have shown that the choice of solvent system in the polymerization of this compound with 1,3,5-triethynylbenzene can direct the morphology of the resulting polymer network, leading to the formation of globular, tubular, or amorphous structures. researchgate.netresearchgate.net This morphological control is crucial as it directly impacts the material's properties, such as its Brunauer-Emmett-Teller (BET) surface area, which is a measure of its porosity. researchgate.netresearchgate.net

The functional applications of the polymers derived from this compound are another key area of investigation. Research has explored the use of these CMPs as superhydrophobic and superoleophilic materials, demonstrating their potential for applications in oil-water separation. researchgate.netresearchgate.netresearchgate.netresearchgate.net The unique surface properties of these materials, derived in part from the chemical nature of the this compound monomer, allow them to selectively absorb oils and organic solvents while repelling water.

Furthermore, the bromine atoms on the this compound unit serve as handles for further chemical modification, opening up avenues for the synthesis of a wide range of functional materials with tailored properties for applications in catalysis, sensing, and gas storage. The synthesis of halogenated primary amines, which are precursors to compounds like this compound, is also a subject of academic and industrial interest, with patents detailing efficient synthetic routes.

Synthetic Routes to this compound Explored

The synthesis of this compound, a disubstituted secondary amine, can be achieved through several strategic organic chemistry pathways. Methodologies primarily focus on the formation of carbon-nitrogen bonds through reductive amination or direct N-alkylation techniques. These approaches utilize readily available precursors such as 4-bromobenzaldehyde (B125591) and 4-bromobenzylamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBOKSBUKGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442303
Record name N,N-Bis(4-bromobenzyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24898-17-7
Record name N,N-Bis(4-bromobenzyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(4-bromobenzyl)amine
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Chemical Reactivity and Functional Transformations of N,n Bis 4 Bromobenzyl Amine

Electrophilic and Nucleophilic Substitution Reactions

The dual presence of aryl bromide functionalities and an amine group within N,N-Bis(4-bromobenzyl)amine allows for a range of substitution reactions. The aryl bromide centers are particularly susceptible to metal-catalyzed cross-coupling reactions, while also being potential sites for nucleophilic aromatic substitution under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Bromide Centers (e.g., Suzuki-Miyaura)

The bromine atoms on the two phenyl groups of this compound serve as key reactive handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a highly effective method for functionalizing the aryl bromide positions. While direct studies on this compound are not extensively detailed, the reactivity can be inferred from numerous examples involving similar 4-bromophenyl structures. For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com Similarly, N-(4-bromophenyl)furan-2-carboxamide undergoes Suzuki-Miyaura reactions with aryl and heteroaryl boronic acids to yield a variety of arylated products. nih.gov

The choice of catalyst, ligand, and base is crucial for achieving high yields in these transformations. beilstein-journals.orgdiva-portal.org Systems involving Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands such as Xantphos, SPhos, or XPhos have proven effective in the C-N cross-coupling of related bromo-substituted aza-indoles. beilstein-journals.org For the Suzuki reaction, Pd(PPh₃)₄ with a base like K₃PO₄ or K₂CO₃ is commonly employed. mdpi.comnih.gov The successful incorporation of various electron-donating and electron-withdrawing groups onto the aromatic core highlights the versatility of this method. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on analogous 4-bromophenyl compounds.

Substrate (Analogue)Boronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane9031-46 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄VariousVarious70-80Good mdpi.com
N-(4-bromophenyl)furan-2-carboxamideVarious arylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂O10043-83 nih.gov
Tris(4-bromophenyl)amine (B153671)Benzene-1,4-diboronic acidTris(dibenzylideneacetone)-dipalladium / Tris(4-chlorophenyl)phosphine---- rsc.org

Nucleophilic Aromatic Substitution Processes

The bromine atoms on the phenyl rings of this compound can also undergo nucleophilic aromatic substitution (SNA_r_), where a nucleophile displaces the bromide. However, these reactions are generally less common and require more forcing conditions compared to palladium-catalyzed couplings, especially when the aromatic ring is not activated by strong electron-withdrawing groups.

For related compounds like 4-Bromo-N,N-diisopropylbenzamide, S_NAr reactions have been demonstrated with strong nucleophiles such as sodium azide (B81097) (NaN₃) and potassium thiocyanate (B1210189) (KSCN) in polar aprotic solvents like DMF or DMSO at elevated temperatures. The bromine atom in N-(4-Bromobenzyl)aniline can also be replaced by various functional groups through nucleophilic substitution. smolecule.com The success of these reactions often depends on the strength of the nucleophile and the reaction conditions.

Substrate (Analogue)NucleophileConditionsProductYield (%)Ref
4-Bromo-N,N-diisopropylbenzamideNaN₃DMF, 100°C, 6 h4-Azido-N,N-diisopropylbenzamide85
4-Bromo-N,N-diisopropylbenzamideKSCNDMSO, 120°C, 8 h4-Thiocyanato-N,N-diisopropylbenzamide78

Reactions Involving the Amine Nitrogen Center

The secondary amine nitrogen in this compound is a key site for functionalization, acting as a nucleophile in various reactions.

N-Functionalization Strategies (e.g., N-Formylation)

N-formylation is a common transformation for amines, and the secondary amine of this compound can be converted to the corresponding formamide. A variety of methods exist for the N-formylation of primary and secondary amines, which are broadly applicable. nih.gov These methods often utilize reagents such as formic acid, sometimes in the presence of a catalyst or activating agent. nih.gov For example, formic acid with a reusable ion exchange resin has been used for the rapid formylation of anilines and primary amines under microwave irradiation. nih.gov Another approach involves the use of carbon dioxide as a C1 source in the presence of a zinc catalyst and a silane (B1218182) reducing agent, which is effective for a wide range of amines, including anilines like 4-bromoaniline (B143363). rsc.org

Other N-functionalization strategies applicable to secondary amines include alkylation and reductive amination. nih.gov For instance, the nitrogen of a 2,4-azasiline core, an aniline-type nitrogen, can be deprotonated with NaH and subsequently alkylated. nih.gov

Amine Substrate (Analogue)Formylating Agent/SystemConditionsYieldRef
4-BromoanilineCO₂, Phenylsilane, Zn catalystRoom temp, 12 h78% rsc.org
4-BromoanilineFormic acid, T3P80°C, 6 h- google.com
Various aminesFormic acid, Amberlite IR-120Microwave, 60-120 sExcellent nih.gov
Various aminesCarbohydrates, TBHP, TFA100°CGood to Excellent sorbonne-universite.fr

Amidation Reactions

The secondary amine of this compound can react with carboxylic acids and their derivatives, such as acyl chlorides, to form tertiary amides. This reaction is a fundamental process in organic synthesis. The direct amidation of carboxylic acids with amines can be promoted by boron-based reagents. acs.org For example, B(OCH₂CF₃)₃ has been shown to be an effective mediator for the amidation of various carboxylic acids with both primary and secondary amines, typically proceeding at 80 °C. acs.org

Oxidation and Reduction Pathways Relevant to this compound

The structure of this compound is susceptible to both oxidation and reduction reactions at its different functional groups.

Oxidation: The tertiary amine center is a primary site for oxidation. The electrochemical oxidation of benzylamine (B48309), catalyzed by tris(4-bromophenyl)amine, can lead to the formation of an iminium product. mdpi.com The oxidation of similar compounds like N-(4-Bromobenzyl)aniline can yield quinone-like structures, while the oxidation of N-(4-Bromobenzyl)-N-ethylethanamine can produce aldehydes or carboxylic acids. smolecule.com The oxidation of tertiary amines can also lead to the formation of radical cations, which are highly reactive intermediates. For example, tris(4-bromophenyl)amine is known to form a stable radical cation upon oxidation, which can act as a mediator in other oxidation reactions. mdpi.com

Reduction: The aryl bromide moieties are the most likely sites for reduction. The bromine atoms can be converted to hydrogen atoms through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, as noted for the analogous N-(4-Bromobenzyl)aniline. smolecule.com This process would yield N,N-dibenzylamine. The reduction of amide groups, if the molecule were to be functionalized via amidation first, can also lead back to amines. For instance, the amide in 4-Bromo-N,N-diisopropylbenzamide can be reduced to the corresponding amine using LiAlH₄.

Derivatization Strategies and Their Academic Implications

Derivatization for Enhanced Analytical Performance

The analytical performance of methods for detecting secondary amines can be significantly improved through derivatization. This process mitigates the issues caused by the polar N-H group, which can lead to poor peak shape and adsorption on chromatographic columns.

Acylation is a widely employed derivatization strategy for primary and secondary amines, which involves the introduction of an acyl group (R-C=O). rsc.org This process replaces the active hydrogen on the nitrogen atom, leading to the formation of a less polar and more volatile amide. rsc.org The resulting derivatives generally exhibit improved thermal stability and chromatographic properties, leading to sharper and more symmetrical peaks in GC analysis. rsc.orgnih.gov

Commonly used acylating agents include perfluoro-acid anhydrides such as trifluoroacetic acid anhydride (B1165640) (TFAA), pentafluoropropionic acid anhydride (PFPA), and heptafluorobutyric acid anhydride (HFBA). gcms.cz These reagents are highly reactive and introduce fluorinated groups, which can significantly enhance the sensitivity of detection by electron capture detectors (ECD). gcms.cz The reaction is typically performed in a non-aqueous solvent with a base to neutralize the acid byproduct. gcms.cz While specific studies detailing the acylation of N,N-Bis(4-bromobenzyl)amine for analytical purposes are not prevalent in the reviewed literature, its secondary amine structure makes it a prime candidate for such derivatization to improve its detectability and separation in complex matrices.

Table 1: Common Acylating Reagents for Amines

Reagent Derivative Formed Key Advantages
Acetic Anhydride Acetamide Improves selectivity for various detectors. nih.gov
Trifluoroacetic Acid Anhydride (TFAA) Trifluoroacetamide Highly volatile derivatives, suitable for GC-MS and ECD. gcms.cz
Pentafluoropropionic Acid Anhydride (PFPA) Pentafluoropropionamide Derivatives require lower analysis temperatures. gcms.cz
Heptafluorobutyric Acid Anhydride (HFBA) Heptafluorobutyramide Produces highly sensitive derivatives for ECD. gcms.cz

This table provides an interactive summary of common acylation derivatization reagents.

Silylation is another fundamental derivatization technique where an active hydrogen atom is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. gcms.cz This method effectively reduces the polarity of the amine and decreases hydrogen bonding, which in turn increases the volatility and thermal stability of the compound. gcms.cz Silylated derivatives are well-suited for GC and GC-MS analysis. mdpi.com

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most powerful and widely used, often in combination with a catalyst like trimethylchlorosilane (TMCS). gcms.czmdpi.com While the direct silylation of this compound for analytical characterization is not extensively documented, the general applicability of silylation to secondary amines suggests its potential utility. mdpi.com For instance, a study on the calcium-catalyzed hydrosilylation of imines reported the formation of N,N-di(4-bromobenzyl)benzylamine, highlighting a synthetic route involving silyl species, though not for analytical derivatization. rsc.org

Table 2: Common Silylating Reagents for Amines

Reagent Silyl Group Key Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Highly reactive; reagent and byproducts are volatile. gcms.czmdpi.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Trimethylsilyl (TMS) One of the most volatile TMS-amides.
Trimethylchlorosilane (TMCS) Trimethylsilyl (TMS) Often used as a catalyst to enhance the reactivity of other silylating agents. mdpi.com

This interactive table summarizes common silylating agents and their characteristics.

Carbodiimide-mediated coupling is a cornerstone of bioconjugation and chemical synthesis, primarily used to form an amide bond between a carboxylic acid and a primary or secondary amine. thermofisher.comcarbodiimide.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with an amine to form a stable amide bond. thermofisher.com

While this compound itself would react with an activated carboxyl group, it is more pertinent to discuss the use of similar brominated amines as derivatizing agents for carboxylic acids. A notable study describes the use of a related secondary amine, 4-bromo-N-methylbenzylamine (4-BNMA), as a derivatization reagent for carboxylic acids. researchgate.netd-nb.info In this method, EDC is used to activate the carboxylic acids, which then react with 4-BNMA. The key advantages of using a reagent like 4-BNMA are:

The secondary amine prevents unwanted side reactions. d-nb.info

The brominated phenyl group enhances reversed-phase chromatographic retention. d-nb.info

The characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides a distinct signature in mass spectrometry, facilitating the identification of derivatized molecules. researchgate.netd-nb.info

This approach allows for the sensitive and selective analysis of carboxylic acids by LC-MS/MS. researchgate.netd-nb.info Given these findings, this compound, with its two bromobenzyl groups, could theoretically serve as a powerful derivatizing agent, introducing a doubly prominent isotopic signature for enhanced mass spectrometric identification.

Selective Labeling and Functional Group Modification for Research Probes

The unique structural features of this compound make it an interesting candidate for the development of research probes. The two bromine atoms can be exploited for various labeling strategies. For example, bromine can serve as a heavy atom for phasing in X-ray crystallography or as a handle for further chemical modifications through reactions like Suzuki or Heck cross-coupling.

Although specific research detailing the use of this compound as a selective labeling agent is limited, the principles of probe design support its potential. A study on the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors for anticancer activity highlights how benzylamine (B48309) scaffolds are used to build complex, biologically active molecules. acs.org The 4-bromobenzyl moiety, in particular, has been incorporated into molecules for research purposes. One study mentioned the use of a peptoid residue containing a 4-bromobenzyl side chain in the context of synthesizing N-alkylated peptides. rsc.org These examples underscore the utility of the bromobenzyl group in creating functional molecules for research, suggesting a promising, albeit underexplored, future for this compound in the design of novel research probes.

Coordination Chemistry and Metal Complexation of N,n Bis 4 Bromobenzyl Amine

Design Principles for N,N-Bis(4-bromobenzyl)amine as a Ligand

No published data available.

Synthesis and Characterization of Metal Complexes

No published data available.

Structural Elucidation of Coordination Compounds

No published data available.

Electronic Properties within Metal-Ligand Frameworks

No published data available.

Supramolecular Chemistry and Crystal Engineering of N,n Bis 4 Bromobenzyl Amine and Its Derivatives

Intermolecular Interactions within Crystalline Architectures

The solid-state structures of N,N-Bis(4-bromobenzyl)amine and its related compounds are governed by a combination of non-covalent interactions. These forces dictate the molecular packing and ultimately the macroscopic properties of the crystals.

Hydrogen Bonding Networks

While this compound itself is a secondary amine and can act as a hydrogen bond donor, its derivatives, particularly those incorporating urea (B33335) or amide functionalities, exhibit more extensive hydrogen bonding networks. For instance, in the crystal structure of N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea, which can be considered a derivative, C—H···O hydrogen bonds are observed. researchgate.net In more complex systems, such as cocrystals involving derivatives with carboxylic acid groups, robust acid-amide heterosynthons are formed. acs.org The presence of amine groups in other derivatives can also lead to the formation of N-H···O and N-H···N hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. researchgate.netresearchgate.netgrafiati.com The interplay of these hydrogen bonds often results in the formation of one-, two-, or three-dimensional networks. grafiati.comiucr.org

Halogen Bonding Interactions (e.g., Br···Br, Br···C)

Halogen bonding is a key directional interaction in the crystal structures of this compound and its derivatives. The bromine atoms on the phenyl rings can act as halogen bond donors, interacting with various electron-rich acceptors.

Short Br···Br contacts are a recurrent motif. researchgate.netresearchgate.net These interactions, with distances often shorter than the sum of the van der Waals radii, contribute significantly to the stability of the crystal packing. researchgate.netresearchgate.net For example, in N,N′-Bis(4-bromobenzyl)ethane-1,2-diamine, a Br···Br short contact of 3.6307 (4) Å is observed, and in N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea, a Br···Br distance of 3.444 (1) Å is noted. researchgate.netresearchgate.net These can be classified as type I or type II interactions depending on the geometry of the C-Br···Br-C fragment. acs.orgnih.gov

Beyond self-interactions, bromine can participate in Br···π interactions with aromatic rings of neighboring molecules. rsc.org The interaction of a bromine atom with a nucleophilic atom, such as the carboxyl oxygen of an aspartate residue in a biological context, has also been demonstrated for a related compound, 4-bromobenzylamine. nih.gov This highlights the versatility of bromine in forming directional halogen bonds. nih.govrsc.org

Supramolecular Synthon Design and Robustness

The principles of supramolecular synthon design are well-illustrated by derivatives of this compound. A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by intermolecular interactions. The predictability and robustness of these synthons are central to crystal engineering.

In cocrystals of related brominated aromatic compounds, such as 4-bromobenzamide (B181206) with dicarboxylic acids, the acid-amide heterosynthon proves to be exceptionally robust, consistently forming across a series of structures. acs.orgresearchgate.net This reliability allows for a deliberate design strategy in crystal engineering. acs.org The interchangeability of molecular and supramolecular synthons provides further flexibility in designing complex architectures. For example, a Br···phenyl interaction can be used as a supramolecular equivalent to a covalent Ph-Br bond in certain contexts. acs.org The strategic use of both strong hydrogen bonds and weaker halogen bonds allows for the construction of intricate and predictable multi-dimensional networks. rsc.orgacs.org

Crystal Packing Analysis and Influence on Solid-State Properties

The analysis of crystal packing reveals how the interplay of the aforementioned intermolecular interactions dictates the three-dimensional arrangement of molecules. This packing, in turn, has a profound influence on the solid-state properties of the material.

Role as Building Blocks for Supramolecular Assemblies and Macrocyclic Architectures (e.g., Pillar[n]arenes)

This compound and its derivatives serve as versatile building blocks for the construction of larger, functional supramolecular assemblies and macrocycles. The reactive sites, including the amine and the brominated phenyl rings, allow for their incorporation into more complex structures through both covalent synthesis and non-covalent self-assembly. nih.govacs.orgrsc.orgkuleuven.be

A notable application is in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules. researchgate.netbrighton.ac.ukresearchgate.net The bifunctional nature of building blocks like 1,4-bis(4-bromobenzyl)benzene, a related structure, allows for their use in the condensation reactions that form the pillar-shaped macrocycles. researchgate.netbrighton.ac.uk These macrocycles have cavities that can encapsulate guest molecules, leading to applications in host-guest chemistry, sensing, and the construction of stimuli-responsive materials. researchgate.netchemrxiv.org The functional groups on the pillar[n]arene, which can be derived from the initial building blocks, are crucial for their solubility, reactivity, and host-guest properties.

Theoretical and Computational Investigations of N,n Bis 4 Bromobenzyl Amine

Density Functional Theory (DFT) Studies

DFT is a primary computational method used to investigate the electronic structure and properties of molecules. bohrium.com A typical study would involve a functional, such as B3LYP, and a basis set, like 6-311G++(d,p) or cc-pVDZ, to model the compound. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves a geometry optimization process, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. semanticscholar.orgresearchgate.net For N,N-Bis(4-bromobenzyl)amine, this would reveal the spatial arrangement of the two 4-bromobenzyl groups around the central nitrogen atom.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Compositions)

This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ajchem-a.comresearchgate.net A smaller gap generally suggests higher reactivity. ajchem-a.com The analysis would also describe the distribution of these orbitals across the molecule, indicating regions that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). rsc.org

Molecular Electrostatic Potential (MESP) Mapping and Reactive Site Identification

An MESP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive behavior. ajchem-a.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this molecule, MESP analysis would identify the most likely sites for intermolecular interactions.

Reactivity Descriptor Calculations (e.g., Global Hardness, Chemical Potential, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem. researchgate.net These include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.comresearchgate.net These values provide a quantitative measure of the molecule's stability and reactivity.

Ab Initio Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. researchgate.net Methods like Hartree-Fock (HF) or more advanced techniques such as Møller-Plesset perturbation theory (MP2, MP3) or Coupled Cluster (CCSD) could be used. longdom.org These calculations can provide highly accurate molecular structures and energies, often used to benchmark results from DFT methods. researchgate.netlongdom.org

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netacs.org Theoretical vibrational frequencies from an optimized structure can be calculated to predict an infrared (IR) spectrum, which helps in the assignment of experimental IR bands. bohrium.comacs.org

Non-Linear Optical (NLO) Properties Simulation

Theoretical and computational studies are pivotal in predicting and understanding the non-linear optical (NLO) properties of materials before their synthesis and experimental characterization. For organic molecules like this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) are employed to simulate their NLO response. These investigations help in identifying potential candidates for applications in optoelectronics and photonics.

Research on analogous organic compounds demonstrates the utility of these computational approaches. Methodologies often involve optimizing the molecular structure using DFT with a specific functional and basis set, such as B3LYP/6-31G(d,p), to determine the ground state geometry. analis.com.my Following optimization, the same level of theory is typically used to calculate various parameters that govern NLO activity.

Key properties calculated in these simulations include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field. The isotropic polarizability (<α>) and anisotropic polarizability (Δα) are derived from the polarizability tensor components. analis.com.my

First Hyperpolarizability (β): This is the primary determinant of second-order NLO properties. The total or static first hyperpolarizability (β_tot) is a crucial indicator of a molecule's potential for applications like second-harmonic generation. analis.com.my

Second Hyperpolarizability (γ): Relates to third-order NLO effects. Time-dependent Hartree-Fock (TDHF) calculations can be used to evaluate these properties.

The relationship between the molecular structure and NLO properties is a central focus of these computational studies. For instance, the presence of electron-donating and electron-withdrawing groups, as well as the extent of π-conjugation, can significantly influence the hyperpolarizability values. analis.com.my In the case of this compound, the bromine atoms act as electron-withdrawing groups, and the benzylamine (B48309) core provides a degree of electronic communication which could lead to interesting NLO characteristics.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic transitions that contribute to the NLO response. A smaller HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability, indicating greater potential for NLO activity.

While direct computational studies on the NLO properties of this compound are not extensively reported in the provided context, the established methodologies for similar organic molecules provide a robust framework for such an investigation. The simulated values for polarizability and hyperpolarizability would be compared with those of standard reference materials, like urea (B33335), to gauge its potential.

Below is a representative table illustrating the kind of data that would be generated from a DFT/TD-DFT simulation of this compound's NLO properties.

Table 1: Simulated Non-Linear Optical Properties (Note: The following data is a hypothetical representation based on typical computational studies of similar molecules and is for illustrative purposes only.)

Parameter Symbol Hypothetical Value Unit
Dipole Moment µ 3.5 Debye
Isotropic Polarizability <α> 45.8 x 10⁻²⁴ esu
Anisotropic Polarizability Δα 20.5 x 10⁻²⁴ esu
First Hyperpolarizability β_tot 15.2 x 10⁻³⁰ esu

Applications in Advanced Materials Research

Precursors for Organic Electronic Materials (e.g., Hole-Transport Materials in OLEDs and OPVs)

N,N-Bis(4-bromobenzyl)amine is a valuable precursor for the synthesis of hole-transport materials (HTMs), which are critical components in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgossila.com HTMs facilitate the efficient movement of positive charge carriers (holes) to the emissive layer or active layer of the device, directly impacting performance metrics such as efficiency and operational stability. rsc.orgmdpi.com

The efficacy of an HTM is largely determined by its molecular structure, which influences its thermal stability, film-forming properties, and electronic characteristics, particularly the Highest Occupied Molecular Orbital (HOMO) energy level. mdpi.commdpi.com Triarylamine derivatives are among the most successful classes of HTMs due to their excellent charge-transport properties. mdpi.comnih.gov

This compound functions as a foundational building block for creating these complex triarylamine-based HTMs. The two bromine atoms on the benzyl (B1604629) groups are ideal leaving groups for metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the attachment of other aryl groups, effectively extending the π-conjugated system and fine-tuning the electronic properties of the final molecule. For instance, coupling with carbazole (B46965) or other triphenylamine (B166846) units can produce amorphous materials with high glass transition temperatures (Tg), which enhances the durability of OLED devices by preventing morphological changes caused by heat during operation. mdpi.com The introduction of bromine into HTM structures has also been shown to improve hole mobility in some cases. rsc.org

Table 1: Potential HTM Structures Derived from this compound This interactive table illustrates how this compound can be used as a starting point to synthesize more complex Hole-Transport Materials through common organic reactions.

Coupling PartnerReaction TypeResulting Core StructurePotential Application
Phenylboronic AcidSuzuki CouplingN,N-Bis(4-biphenylmethyl)amineCore for blue OLEDs
CarbazoleBuchwald-Hartwig AminationN,N-Bis(4-(carbazol-9-yl)benzyl)amineHigh-Tg HTM for stable devices
DiphenylamineBuchwald-Hartwig AminationTetraphenyl-p-tolylenediamine derivativeHTM for Perovskite Solar Cells
Thiophene boronic esterSuzuki CouplingN,N-Bis(4-(thiophen-2-yl)benzyl)amineHTM with modified electronic properties

Monomers for Covalent Organic Frameworks (COFs) and Polymeric Systems

This compound is identified as a potential monomer for creating advanced polymeric systems, including Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are a class of porous crystalline polymers with ordered structures, making them highly attractive for applications in gas storage, catalysis, and sensing. nih.gov

Typically, COFs are synthesized through condensation reactions between monomers with complementary functional groups, such as the Schiff-base reaction between amines and aldehydes. nih.gov While this compound is a secondary amine and thus not suitable for direct Schiff-base polymerization, its precursor, 4-bromobenzylamine, is a primary amine that can be used in such reactions. chemicalbook.comsigmaaldrich.com

However, this compound itself can be used as a monomer in polymerization reactions that proceed via its two reactive C-Br bonds. Through polycondensation reactions like Suzuki or Sonogashira coupling, it can be linked with other di-functionalized monomers (e.g., diboronic acids or di-alkynes) to form linear or cross-linked polymers. This approach allows for the creation of novel polymeric systems where the amine functionality is integrated into the polymer backbone, potentially imparting unique catalytic or photophysical properties. The resulting polymers could possess well-defined structures with applications in electronics and separation technologies.

Role as Building Blocks in the Development of Electronic Materials

The primary application of this compound in materials research is its function as a versatile chemical building block. bldpharm.combldpharm.com In materials science, a building block is a relatively simple molecule that can be systematically assembled into larger, more complex structures with specific functions. chemscene.com The utility of this compound lies in its defined geometry and the presence of two reactive bromine atoms, which allow for precise and controlled modifications.

The development of new organic electronic materials often relies on the ability to tune properties such as the energy gap, charge mobility, and light absorption/emission characteristics. The C-Br bonds in this compound are key to this process, providing sites for palladium-catalyzed cross-coupling reactions. This synthetic strategy is fundamental to modern materials chemistry.

Key Synthetic Transformations:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon bonds, attaching various aryl or heteroaryl groups. mdpi.com

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds to create larger triarylamine structures, which are essential for hole-transport materials. rsc.org

Sonogashira Coupling: Reacting with terminal alkynes to introduce acetylenic linkages, extending conjugation and creating rigid, linear structures.

Stille Coupling: Using organotin reagents to form C-C bonds, offering an alternative to Suzuki coupling.

By selecting different coupling partners, researchers can systematically alter the electronic nature of the final molecule, for example, by adding electron-donating or electron-withdrawing groups to control the HOMO and LUMO energy levels. This molecular engineering approach is crucial for optimizing the performance of materials in electronic devices.

Table 2: Property Modulation via Cross-Coupling Reactions This table demonstrates how different functional groups, attached to the this compound core via cross-coupling, can tune the properties of the resulting material.

Coupled Functional GroupExample ReagentExpected Property ChangeTarget Application
Electron-Donating Group4-Methoxyphenylboronic acidRaises HOMO level, increases electron densityHole-Transport Materials
Electron-Withdrawing Group4-Cyanophenylboronic acidLowers LUMO level, enhances electron affinityElectron-Transport or Host Materials
Extended π-System2-Naphthylboronic acidRed-shifts absorption/emission spectraOrganic Emitters, Sensitizers
Heterocyclic MoietyThiophene-2-boronic acidModifies charge mobility and packingOrganic Field-Effect Transistors (OFETs)

Integration into Nanocomposite Structures

This compound can also play a role in the fabrication of nanocomposite materials, particularly through its use as a linker or precursor for Metal-Organic Frameworks (MOFs). rsc.org MOFs are hybrid materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Amine-functionalized MOFs have gained significant attention for applications in catalysis and CO2 capture. rsc.org

By using a dicarboxylic acid derivative of this compound (synthesized by converting the bromo- groups to carboxylic acid groups) as the organic linker, it is possible to construct MOFs that incorporate the dibenzylamine (B1670424) moiety directly into their framework. These amine-functionalized MOFs can then be integrated as a dispersed phase within a polymer matrix to form a nanocomposite. nih.gov

Such nanocomposite structures can exhibit synergistic properties, combining the processability and mechanical flexibility of the host polymer with the high surface area, porosity, and functional characteristics of the MOF filler. nih.gov For example, a MOF derived from this amine linker embedded in a polymer could create a membrane with enhanced selectivity for gas separation or a composite with novel catalytic or electronic properties. The amine groups within the MOF pores can act as active sites for catalysis or as binding sites for specific molecules. nih.govgriffith.edu.au

Analytical Methodologies for Research Grade Characterization of N,n Bis 4 Bromobenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-Bis(4-bromobenzyl)amine. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the chemical environment of each atom.

¹H NMR: In ¹H NMR analysis, the spectrum reveals distinct signals corresponding to the different types of protons in the molecule. For this compound, the aromatic protons on the bromobenzyl groups typically appear as multiplets in the downfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom and the amine proton (NH) also exhibit characteristic chemical shifts. For a related compound, N,N-Bis(4-bromobenzyl)formamide, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons and the methylene protons. rsc.org Specifically, the formyl proton appears as a singlet at 8.39 ppm, while the aromatic protons are observed as doublets and multiplets between 7.02 and 7.48 ppm. rsc.org The methylene protons appear as singlets at 4.33 and 4.21 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum for the related N,N-Bis(4-bromobenzyl)formamide in CDCl₃ shows the carbonyl carbon at 162.5 ppm. rsc.org The aromatic carbons appear in the range of 121.5 to 134.6 ppm, and the methylene carbons are observed at 49.5 and 43.9 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound, N,N-Bis(4-bromobenzyl)formamide
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H8.39sFormyl H
¹H7.48d, J = 8.2 HzAromatic H
¹H7.43d, J = 8.2 HzAromatic H
¹H7.05-7.02mAromatic H
¹H4.33sMethylene H
¹H4.21sMethylene H
¹³C162.5-C=O
¹³C134.6-Aromatic C
¹³C134.2-Aromatic C
¹³C131.9-Aromatic C
¹³C131.6-Aromatic C
¹³C130.0-Aromatic C
¹³C129.2-Aromatic C
¹³C122.0-Aromatic C
¹³C121.5-Aromatic C
¹³C49.5-Methylene C
¹³C43.9-Methylene C

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for secondary amines include N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed in the 1020-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be in the lower frequency region of the spectrum. For instance, in a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a strong band observed at 1676-1681 cm⁻¹ is attributed to the C=O stretching vibration. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores.

The aromatic rings in this compound are the primary chromophores. The electronic absorption spectrum of a related compound, N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, in CH₂Cl₂ shows absorption maxima (λ_max) at 215 and 250 nm, which are attributed to π-π* transitions within the ligand. mdpi.com Similarly, this compound is expected to exhibit characteristic absorption bands in the UV region due to the electronic transitions within its bromobenzyl moieties.

Mass Spectrometry (LC-MS, ESI-Orbitrap MS, GC-MS, Fragmentation Pattern Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation capabilities of high-performance liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures and confirming the identity of the target compound.

Electrospray Ionization-Orbitrap Mass Spectrometry (ESI-Orbitrap MS): ESI is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. science.gov When coupled with a high-resolution Orbitrap mass analyzer, it provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. For example, a methodology for profiling carboxylic acids uses 4-bromo-N-methylbenzylamine (4-BNMA) as a derivatization agent followed by LC-ESI-Orbitrap MS analysis. researchgate.netresearchgate.net The fragmentation of the 4-BNMA derivatives produces a characteristic product ion pair at m/z 169/171. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. rsc.org this compound can be analyzed by GC-MS, often after derivatization to increase its volatility. nih.gov The electron ionization (EI) source in GC-MS typically causes extensive fragmentation, providing a characteristic mass spectrum that can be used for identification. nih.gov

Fragmentation Pattern Analysis: In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. A common fragmentation pathway for benzylamines involves the cleavage of the C-N bond, leading to the formation of a stable benzyl (B1604629) cation. For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. For the related N,N-Bis(4-bromobenzyl)formamide, the low-resolution mass spectrum shows the molecular ion (M+) at m/z 381, along with fragment ions at m/z 225 and 169. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
Adduct m/z Predicted CCS (Ų)
[M+H]⁺353.94875157.5
[M+Na]⁺375.93069166.6
[M-H]⁻351.93419166.1
[M+NH₄]⁺370.97529174.5
[M+K]⁺391.90463150.3
[M+H-H₂O]⁺335.93873164.3
[M+HCOO]⁻397.93967174.4
[M+CH₃COO]⁻411.95532213.3

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from any impurities. The compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the components of the sample at different rates.

A common method for analyzing related compounds is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, the purity of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine was confirmed to be greater than 98% by HPLC. For the separation of 4-bromobenzyl bromide, a related compound, a reversed-phase HPLC method using an acetonitrile (B52724) and water mobile phase has been developed. sielc.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₃Br₂N). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For example, elemental analysis of a synthesized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was performed to confirm its composition. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₃Br₂N)
Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.01114168.15447.36%
HydrogenH1.0081313.1043.69%
BromineBr79.9042159.80844.99%
NitrogenN14.007114.0073.94%
Total 355.073 100.00%

X-ray Diffraction for Single Crystal and Powder Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal.

Single Crystal X-ray Diffraction: This technique provides the most definitive structural information for a crystalline compound. A single crystal of this compound is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined by single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P21/n. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample of this compound. The sample is ground into a fine powder and subjected to X-ray diffraction. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline phase or phases present in the sample. While PXRD does not provide the same level of detail as single-crystal analysis, it is a valuable tool for identifying crystalline forms, assessing sample purity, and monitoring phase transformations. It is important to note that different structural models can sometimes fit the same X-ray powder pattern, requiring further analysis using other techniques to determine the correct structure. nih.gov

Future Perspectives and Emerging Research Avenues for N,n Bis 4 Bromobenzyl Amine

Exploration of Novel and Green Synthetic Pathways

The synthesis of amines is a cornerstone of organic chemistry, and there is a continuous drive towards developing more efficient, sustainable, and environmentally friendly methods. Future research on N,N-Bis(4-bromobenzyl)amine will likely focus on moving away from traditional methods that may involve harsh reagents or produce significant waste, towards greener alternatives.

One promising avenue is the catalytic N-alkylation of amines using alcohols, which are considered green reagents. acs.org Research has demonstrated the effectiveness of transition-metal catalysts, such as those based on Iridium (Ir) and Ruthenium (Ru) with N-heterocyclic carbene (NHC) ligands, for the N-alkylation of aniline (B41778) derivatives with benzyl (B1604629) alcohols in solvent-free conditions. acs.org Applying this "borrowing hydrogen" methodology to synthesize this compound from 4-bromobenzyl alcohol and a suitable amine source would represent a significant step forward in green synthesis.

Another area of exploration is the use of earth-abundant metal catalysts. For instance, calcium-catalyzed hydrosilylation of imines has been reported as a method for amine synthesis under mild conditions. rsc.org A system involving calcium triflimide (Ca(NTf₂)₂) and potassium hexafluorophosphate (B91526) (KPF₆) has shown efficacy in reducing various aldimines to their corresponding amines. rsc.org Adapting such a system for the reductive amination of 4-bromobenzaldehyde (B125591) could provide a cost-effective and low-toxicity pathway to this compound.

Further research could also investigate organocatalysis, which avoids the use of metals altogether. The use of L-proline has been effective in the green synthesis of other complex nitrogen-containing heterocycles, often using water or aqueous ethanol (B145695) as a solvent. mdpi.com Exploring similar organocatalytic strategies for the one-pot synthesis of this compound could enhance the sustainability of its production.

Table 1: Comparison of Synthetic Pathways for Amines

Feature Traditional Synthesis (e.g., Alkyl Halides) Emerging Green Synthesis
Alkylating Agent Alkyl halides (e.g., 4-bromobenzyl bromide) Alcohols (e.g., 4-bromobenzyl alcohol)
Byproducts Stoichiometric salt waste (e.g., NaBr) Water
Catalyst Often stoichiometric base Catalytic amounts of transition metals or organocatalysts
Solvents Often toxic and volatile organic solvents Greener solvents (e.g., 2-MeTHF, water) or solvent-free

| Conditions | Often harsh, high temperatures | Generally milder reaction conditions |

Development of New Catalytic Transformations Utilizing the Compound

The structure of this compound makes it an interesting candidate for use in catalysis, either as a ligand or a precursor to more complex catalytic systems. The central nitrogen atom can act as a Lewis base to coordinate with transition metals, while the two bromobenzyl arms provide a specific steric and electronic environment.

Future research could focus on using this compound as a bidentate ligand in transition metal-catalyzed reactions. The flexibility of the benzyl groups allows it to form chelate complexes with various metals. Its derivatives could be employed in reactions like cross-coupling, hydrogenation, or oxidation. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atoms, could be tuned to modulate the reactivity of the metal center. Similar N-containing compounds are used as ligands in catalysts for N-alkylation reactions. acs.org

Furthermore, the bromine atoms serve as reactive handles for post-synthesis modification. Through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the peripheral bromine atoms can be replaced with other functional groups. This allows for the synthesis of a library of derivatives from a single precursor, which can then be screened for optimal performance as ligands in various catalytic transformations, including enantioselective processes. nih.gov

Advanced Computational Modeling for Structure-Property Relationship Prediction

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound, advanced computational modeling can provide crucial insights into its structure-property relationships.

Density Functional Theory (DFT) can be employed to investigate its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is vital for predicting its potential in electronic applications, such as a hole-transport material, where the HOMO-LUMO gap is a key parameter. Time-dependent DFT (TD-DFT) calculations can predict its UV-Vis absorption spectra and shed light on its photophysical properties. researchgate.net

Molecular dynamics simulations can be used to understand the conformational flexibility of the molecule and its interactions with other species, such as metal centers or solvent molecules. This is particularly relevant for designing derivatives to be used as ligands in catalysis or for understanding its packing behavior in the solid state for material applications. bohrium.com These computational studies can help researchers screen potential derivatives for desired properties before undertaking their synthesis. nih.gov

Table 2: Computational Methods and Predictable Properties

Computational Method Predicted Property/Application
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), molecular geometry, reactivity indices, vibrational frequencies.
Time-Dependent DFT (TD-DFT) UV-Vis spectra, excited state properties, potential for photochemical applications.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonds and non-covalent interactions within the molecule.

| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents, prediction of molecular packing in solid state. |

Design and Synthesis of Derivatives for Specific Advanced Material Applications

The most promising future for this compound likely lies in its use as a scaffold for advanced materials. The two bromine atoms are ideal anchor points for building larger, conjugated systems through polymerization or cross-coupling reactions.

A significant area of research will be the synthesis of derivatives for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Brominated triarylamine derivatives have been successfully used as hole-transporting layer (HTL) materials. researchgate.net By reacting this compound with various boronic acids or amines via Suzuki or Buchwald-Hartwig coupling, novel hole-transporting materials can be synthesized. The goal is to create materials with high thermal stability (high glass transition temperature), appropriate ionization potentials for efficient charge injection, and good charge mobility. researchgate.net The non-planar structure imparted by the secondary amine core could help prevent crystallization and promote the formation of stable amorphous films, which is beneficial for device longevity.

Derivatives could also be designed for use in dye-sensitized or perovskite solar cells, where similar amine-based compounds act as hole transport materials. Furthermore, incorporating this amine core into porous organic polymers could lead to materials with applications in gas storage, separation, or heterogeneous catalysis. The bromine atoms provide a direct route to creating such extended frameworks. Research into adamantane-containing 4-thiazolidinone (B1220212) derivatives has shown that a 4-bromobenzyl analogue can exhibit significant anti-proliferative activity, suggesting another potential, albeit distinct, avenue for derivatization. researchgate.net

Table 3: Potential Derivatives and Target Applications

Derivative Type Synthetic Route Target Application Desired Property
Triarylamine Dendrimers Suzuki or Stille Coupling Hole-Transport Materials (OLEDs) High glass transition temp., suitable ionization potential. researchgate.net
Conjugated Polymers Yamamoto or Suzuki Polymerization Organic Semiconductors (OFETs) High charge carrier mobility, good solubility.
Porous Organic Polymers Sonogashira-Hagihara Coupling Gas Storage / Catalysis High surface area, thermal stability.

| Functionalized Ligands | Lithiation followed by quenching with electrophiles | Asymmetric Catalysis | Chiral induction, specific metal coordination. |

Q & A

Q. What are the recommended synthetic routes and purification methods for N,N-Bis(4-bromobenzyl)amine?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-bromobenzyl bromide with a primary amine under basic conditions (e.g., using K₂CO₃ or NaH as a base). Optimization of reaction parameters, such as solvent polarity (e.g., DMF or THF) and temperature (60–100°C), is critical to minimize by-products like mono-substituted intermediates. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >98% purity .

Q. How is this compound characterized, and what analytical techniques are essential for validation?

Key characterization methods include:

  • NMR Spectroscopy : To confirm substitution patterns and proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm and benzylic CH₂ groups at δ 3.8–4.2 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 482.007 for C₁₈H₁₂Br₃N).
  • Elemental Analysis : To validate stoichiometry (C, H, N, Br percentages).
  • Melting Point Analysis : A sharp melting point (141–143°C) indicates purity .

Q. What are the key physical properties and solubility profiles of this compound?

Property Value
Melting Point141–143°C
Density1.79 g/cm³
Solubility in DMSO~50 mg/mL (25°C)
Solubility in EthanolLimited; recrystallization solvent
Refractive Index1.692
These properties are critical for designing experiments in organic solvents or solid-state applications .

Advanced Research Questions

Q. How does this compound function in electroluminescent materials, and what experimental setups are used to evaluate its performance?

this compound serves as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its electron-deficient bromine substituents, which enhance charge mobility. Researchers evaluate its performance by:

  • Fabricating thin-film devices via spin-coating or vacuum deposition.
  • Measuring electroluminescence efficiency (cd/A) and turn-on voltage using a Keithley sourcemeter.
  • Comparing luminance stability under continuous operation (e.g., 100 hours at 100 cd/m²).
    Controlled doping with iridium complexes (e.g., Ir(ppy)₃) can further optimize emission spectra .

Q. What are the stability challenges of this compound under thermal or photolytic conditions, and how are degradation products analyzed?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, with mass loss attributed to bromine elimination (forming HBr). Photolytic stability is assessed via UV irradiation (λ = 365 nm) in inert atmospheres. Degradation pathways are monitored using:

  • GC-MS : To detect volatile by-products (e.g., bromobenzene).
  • HPLC : To quantify remaining intact compound.
    Stabilizers like hindered amine light stabilizers (HALS) are often co-formulated to mitigate degradation .

Q. How do synthetic route variations lead to data contradictions in reported properties, and what analytical strategies resolve these discrepancies?

Contradictions in reported melting points or solubility often arise from:

  • Impurities : Residual solvents (e.g., DMF) or unreacted 4-bromobenzyl bromide.
  • Polymorphism : Different crystalline forms from recrystallization solvents (ethanol vs. acetone).
    Resolution strategies include:
  • DSC Analysis : To identify polymorphic transitions.
  • PXRD : To compare crystal structures.
  • Elemental Mapping (EDS) : To detect halogen distribution homogeneity .

Methodological Notes

  • Safety Protocols : Handle with nitrile gloves and under fume hoods due to potential HBr release. Avoid nitrosating agents (e.g., NaNO₂) to prevent unintended nitrosamine formation .
  • Data Reproducibility : Document solvent batch purity and storage conditions (e.g., desiccated at 0–6°C) to ensure consistency .

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N,N-Bis(4-bromobenzyl)amine

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